molecular formula C10H12FN3S B11735855 [(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine CAS No. 1855937-90-4

[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11735855
CAS No.: 1855937-90-4
M. Wt: 225.29 g/mol
InChI Key: UWMKHGOAWCNXPX-UHFFFAOYSA-N
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Description

Chemical Characterization [(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is an organic compound with the molecular formula C11H13FN4S and a molecular weight of 252.31 g/mol . This amine derivative incorporates two key heterocyclic units: a 5-fluorothiophene and a 1-methyl-1H-pyrazole, linked via methylene groups. This specific structure makes it a valuable intermediate for researchers in medicinal and agrochemical discovery. Research Applications and Value This compound is a sophisticated chemical building block. Its structure is closely related to other fluorothiophene-pyrazole compounds investigated for their potential as antimicrobial agents . The structural motif of the 1-methyl-1H-pyrazol-5-amine core is found in derivatives that have demonstrated notable antifungal and antibacterial activities in vitro, suggesting its utility in developing new crop protection agents or pharmaceuticals . Furthermore, pyrazole-based scaffolds are extensively studied in pharmacology. For instance, structurally related pyrazole derivatives have shown significant antihypertensive and vasodilatory effects in preclinical models, with mechanisms that may involve the NO/cGMP signaling pathway . The presence of the fluorothiophene group can enhance a compound's metabolic stability and binding affinity, making this amine a promising precursor for constructing targeted bioactive molecules in hit-to-lead optimization campaigns . Usage Note This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

1855937-90-4

Molecular Formula

C10H12FN3S

Molecular Weight

225.29 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C10H12FN3S/c1-14-8(4-5-13-14)6-12-7-9-2-3-10(11)15-9/h2-5,12H,6-7H2,1H3

InChI Key

UWMKHGOAWCNXPX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC=C(S2)F

Origin of Product

United States

Preparation Methods

Reaction Overview

Reductive amination remains the most widely employed method for synthesizing asymmetrical secondary amines like [(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine. This one-pot procedure involves the condensation of 5-fluorothiophene-2-carbaldehyde with (1-methyl-1H-pyrazol-5-yl)methanamine in the presence of a reducing agent.

Key Reaction Steps

  • Imine Formation : The aldehyde and amine react to form an intermediate imine.

  • In Situ Reduction : Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) reduces the imine to the secondary amine.

Optimization Parameters

VariableOptimal RangeImpact on Yield
SolventMethanol/THF (1:1)Maximizes solubility of both substrates
Temperature0°C → RT (12–24 h)Balances reaction rate and side-product formation
Reducing AgentNaBH3CN (1.2 equiv)Selective for imine reduction over competing pathways
pH ControlAcetic acid (0.1% v/v)Accelerates imine formation

Under optimized conditions, this method achieves yields of 68–72%. The major side products include over-reduced tertiary amines (≤8%) and unreacted aldehyde (≤5%), which can be removed via silica gel chromatography using ethyl acetate/hexanes (3:7).

Nucleophilic Substitution Approach

Two-Step Alkylation Strategy

This method utilizes pre-formed benzyl halides for sequential alkylation of the amine nitrogen:

Step 1: Synthesis of (5-Fluorothiophen-2-yl)methyl Chloride

5-Fluorothiophene-2-methanol undergoes chlorination using thionyl chloride (SOCl2) in dichloromethane at 0°C. The reaction proceeds quantitatively within 2 h, yielding the chlorinated intermediate.

Step 2: Coupling with (1-Methyl-1H-pyrazol-5-yl)methanamine

The chloride intermediate reacts with (1-methyl-1H-pyrazol-5-yl)methanamine in the presence of potassium carbonate (K2CO3) as a base:

C4H3FSNHCH2Cl+C5H7N3CH2NH2K2CO3,DMFTarget Compound+KCl+H2O\text{C}4\text{H}3\text{FSNHCH}2\text{Cl} + \text{C}5\text{H}7\text{N}3\text{CH}2\text{NH}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} + \text{KCl} + \text{H}_2\text{O}

Reaction conditions:

  • Solvent: DMF (anhydrous)

  • Temperature: 60°C, 8 h

  • Yield: 65% (after recrystallization from ethanol/water)

Competing Side Reactions

  • Quaternary Ammonium Salt Formation : Occurs when excess alkylating agent is present (controlled via slow addition of chloride).

  • Thiophene Ring Fluorine Displacement : Mitigated by maintaining reaction pH > 8.

Transition Metal-Catalyzed Coupling

Palladium-Mediated Amination

Recent advances employ Pd(PPh3)4 catalysts to couple (5-fluorothiophen-2-yl)methyl bromide with (1-methyl-1H-pyrazol-5-yl)methylamine derivatives:

Catalytic Cycle

  • Oxidative addition of Pd(0) to the C–Br bond

  • Ligand exchange with the amine

  • Reductive elimination to form the C–N bond

Performance Metrics

Catalyst LoadingLigandYield (%)Turnover Number
2 mol% Pd(PPh3)4Xantphos8241
1.5 mol% Pd2(dba)3BINAP7852

This method achieves superior yields (78–82%) but requires rigorous exclusion of oxygen and moisture.

Comparative Analysis of Synthetic Routes

Yield vs. Complexity Tradeoffs

MethodAverage Yield (%)Purity (HPLC)Scalability
Reductive Amination7095.2Excellent
Nucleophilic Substitution6597.8Good
Pd-Catalyzed Coupling8099.1Moderate

Cost Considerations

  • Reductive Amination : Lowest cost ($12–15/g) due to inexpensive reagents.

  • Pd-Catalyzed : Highest cost ($45–50/g) driven by catalyst prices.

Chemical Reactions Analysis

Types of Reactions

[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated thiophene moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid or KMnO4 in water.

    Reduction: LiAlH4 in ether or NaBH4 in methanol.

    Substitution: Nucleophiles in the presence of a base like NaH or K2CO3 in DMF.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.

    Materials Science: It can be used in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound can serve as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It can be used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of [(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    Materials Science: The compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function as a semiconductor or conductive polymer.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Pyrazole Ring

N-Methyl-(1-Methyl-1H-pyrazol-5-yl)methylamine (CAS: Not specified)
  • Structure : Retains the (1-methyl-1H-pyrazol-5-yl)methylamine group but lacks the fluorothiophene moiety.
  • Properties : Simpler structure (C₆H₁₁N₃, MW: 125.17) with higher polarity due to the absence of the lipophilic thiophene .
  • Applications : Likely a precursor for synthesizing more complex analogs.
[(1-Phenyl-1H-pyrazol-5-yl)methyl][(5-Fluorothiophen-2-yl)methyl]amine (CAS: 1856052-68-0)
  • Structure : Substitutes the pyrazole’s methyl group with a phenyl ring (C₁₅H₁₄FN₃S, MW: 287.4).

Substituent Variations on the Thiophene Ring

1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine (CAS: 956387-06-7)
  • Structure : Replaces the 5-fluorine with a 3-methyl group on the thiophene (C₉H₁₁N₃S, MW: 193.27).
[(3-Bromophenyl)methyl][(1-Methyl-1H-pyrazol-5-yl)methyl]amine
  • Structure : Substitutes fluorothiophene with a bromophenyl group.

Hybrid Modifications

[(1-Methyl-1H-pyrazol-5-yl)methyl][2-(Thiophen-2-yl)ethyl]amine
  • Structure: Ethyl linker between the pyrazole and non-fluorinated thiophene.
  • Impact : Increased flexibility may reduce target affinity compared to the rigid methyl-linked target compound .
4-Methyl-1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine (CAS: 1499331-74-6)
  • Structure : Alters substitution positions (5-methylthiophen-3-yl and 4-methylpyrazole).
  • Impact : Steric and electronic differences could shift binding mode or pharmacokinetics .

Physicochemical and Functional Comparisons

Compound (CAS) Molecular Formula Molecular Weight Key Substituents Potential Advantages
Target Compound (1855937-90-4) C₁₀H₁₁FN₃S 224.28 5-Fluorothiophene, 1-methylpyrazole Enhanced metabolic stability, electronegativity
1856052-68-0 C₁₅H₁₄FN₃S 287.4 Phenyl-pyrazole Improved π-stacking; reduced solubility
956387-06-7 C₉H₁₁N₃S 193.27 3-Methylthiophene Higher lipophilicity
N-Methyl analog C₆H₁₁N₃ 125.17 No thiophene Simpler synthesis; polar

Research Implications

  • Fluorine’s Role: The 5-fluorine in the target compound likely improves oxidative stability and binding interactions via electronegativity, contrasting with non-fluorinated analogs .
  • Pyrazole Methylation : The 1-methyl group on the pyrazole minimizes steric hindrance compared to bulkier substituents (e.g., phenyl), favoring interactions in constrained binding pockets .
  • Synthetic Utility : Many analogs (e.g., bromophenyl, ethyl-linked) serve as intermediates for structure-activity relationship (SAR) studies .

Biological Activity

[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound featuring a combination of fluorinated thiophene and pyrazole moieties. This structure suggests potential applications in medicinal chemistry, particularly due to its unique biological activities attributed to the presence of both fluorine and nitrogen-containing heterocycles.

PropertyValue
Molecular Formula C10H12FN3S
Molecular Weight 225.29 g/mol
IUPAC Name N-[(5-fluorothiophen-2-yl)methyl]-1-(1-methylpyrazol-5-yl)methanamine
InChI Key PCHVRHCYYOTFEM-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting material, 5-fluorothiophene-2-carbaldehyde, can be synthesized through fluorination processes. This intermediate undergoes condensation with 1-methyl-1H-pyrazole in the presence of a base to yield the target amine compound.

The biological activity of this compound is influenced by its ability to interact with various molecular targets, including enzymes and receptors. The mechanism often involves binding to active sites, thereby modulating enzymatic activity or receptor function. The presence of fluorine enhances the compound's lipophilicity and binding affinity, which may contribute to its biological efficacy .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. This compound has been investigated for its potential against various bacterial strains. In vitro studies demonstrate that the compound displays effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents.

Anticancer Properties

The compound has also been explored for anticancer activity. Preliminary studies show that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For instance, compounds in the same class have been shown to inhibit specific kinases that are crucial for tumor growth .

Enzyme Inhibition

This compound may act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways relevant to disease states. This capability positions it as a candidate for therapeutic development aimed at metabolic disorders or cancers where enzyme dysregulation is prevalent .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, revealed notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating a promising lead for further development .

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell proliferation in MCF7 breast cancer cells. Mechanistic studies indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, confirming its potential as an anticancer agent .

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